3,3-Difluoropiperidin-4-OL
Overview
Description
3,3-Difluoropiperidin-4-OL is a fluorinated piperidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoropiperidin-4-OL typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoropiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3,3-Difluoropiperidin-4-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biochemistry: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Industrial Chemistry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-Difluoropiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: A closely related compound with similar fluorination but lacking the hydroxyl group.
4-Fluoropiperidine: Another fluorinated piperidine derivative with a single fluorine atom at the 4-position.
Uniqueness
3,3-Difluoropiperidin-4-OL is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
3,3-difluoropiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGDOXIAAIQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311016 | |
Record name | 3,3-Difluoro-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239596-54-3 | |
Record name | 3,3-Difluoro-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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